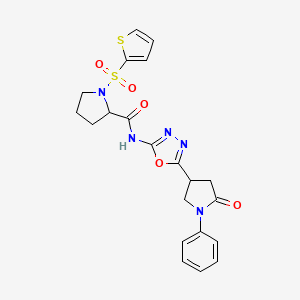

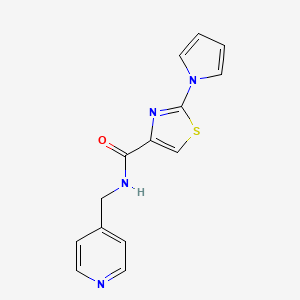

![molecular formula C9H14O B2876027 Bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 62028-29-9](/img/structure/B2876027.png)

Bicyclo[2.2.2]octane-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the CAS Number: 62028-29-9 . It has a molecular weight of 138.21 . The IUPAC name for this compound is the same as the common name . It is typically in the form of a powder .

Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the olefin metathesis approach is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11β-HSD1 inhibitors, involves sequential usage of the Diels–Alder reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point of 76-77 degrees Celsius . It is typically in the form of a powder and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Asymmetric Catalysis

Bicyclo[2.2.2]octane-2-carbaldehyde derivatives have been utilized in asymmetric catalysis. One notable example is the use of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, derived from bicyclo[2.2.2]octane-2,5-dione, as ligands in rhodium-catalyzed asymmetric 1,4-addition reactions. These ligands have demonstrated high enantioselectivity and catalytic activity, making them valuable in the synthesis of cyclic and linear substrates (Otomaru et al., 2005).

Organocatalytic Domino Reactions

The compound has been used in organocatalytic domino Michael/aldol reactions for the enantioselective synthesis of chiral bicyclo[3.2.1]octane-6-carbaldehydes. These products can be further transformed into bicyclic diols and triols, demonstrating the compound's versatility in organic synthesis (Rueping et al., 2009).

Synthesis of Amino Alcohols

Amino alcohols with a bicyclo[3.3.0]octane framework, synthesized using derivatives of this compound, have been employed as chiral ligands in reactions such as the addition of diethylzinc to aldehydes. These reactions have yielded significant enantiomeric excesses, highlighting the compound's importance in stereoselective synthesis (Zhong et al., 2002).

Formation of Bicyclic Architectures

The compound plays a role in forming complex bicyclic structures, such as in the regio- and stereoselective [4 + 2] formal cycloaddition processes. These processes involve cyclohexenylidenemalononitriles and α,β-unsaturated aldehydes, yielding bicyclo[2.2.2]octane architectures with high molecular complexity and excellent enantioselectivity (Li et al., 2014).

Liquid Crystal Synthesis

This compound derivatives have been utilized in the synthesis of new liquid crystalline compounds. These compounds, featuring a hybridized three-ring system based on the bicyclo[2.2.2]octane unit, demonstrate the potential of these derivatives in materials science (Geivandov et al., 2011).

Molecular Motors and Functional Materials

In the field of molecular machines and functional materials, derivatives of this compound have been explored for constructing ultra-fast rotors. These studies highlight the potential of such compounds in the design and synthesis of molecular machines and materials with unique dielectric properties (Lemouchi et al., 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

bicyclo[2.2.2]octane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAXUXIWTPOYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

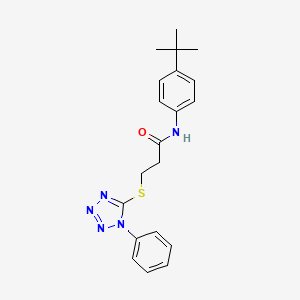

![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)

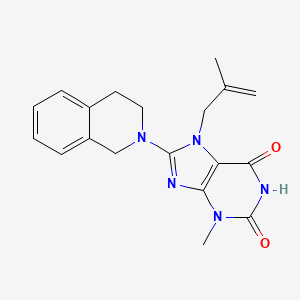

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)

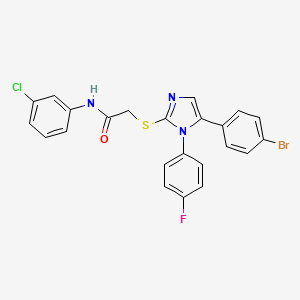

![2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile](/img/structure/B2875953.png)

![6-Cyano-N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2875954.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2875958.png)

![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2875959.png)

![Ethyl 2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2875961.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)